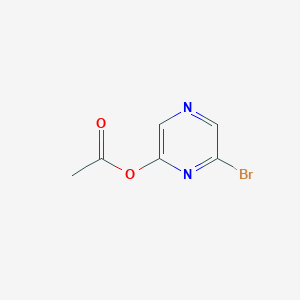

6-Bromopyrazin-2-YL acetate

Description

Overview of Pyrazine (B50134) Derivatives in Organic Synthesis and Medicinal Chemistry Contexts

Pyrazine derivatives are a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. ontosight.ai Their electron-deficient nature, a consequence of the two electronegative nitrogen atoms, influences their chemical reactivity and their ability to interact with biological targets. researchgate.net This inherent electronic property makes the pyrazine ring a privileged scaffold in drug discovery, with several marketed drugs containing this moiety. nih.gov

In organic synthesis, pyrazines serve as versatile intermediates. Their structure allows for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and functional group interconversions. tandfonline.com The ability to selectively modify the pyrazine core at different positions is crucial for the construction of complex molecules with desired properties. researchgate.net

Strategic Importance of Halogenated Heterocycles in Synthetic Methodologies

The presence of a halogen atom on a heterocyclic ring is a key strategic element in modern organic synthesis. sigmaaldrich.com Halogenated heterocycles, such as 6-Bromopyrazin-2-yl acetate (B1210297), are highly valued as synthetic intermediates due to the versatile reactivity of the carbon-halogen bond. The bromine atom in this compound can be readily substituted or participate in a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. tandfonline.com These reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

The introduction of a halogen can also modulate the electronic properties of the heterocyclic ring, influencing its reactivity and biological activity. nih.gov Furthermore, the position of the halogen atom is critical for directing subsequent chemical transformations, offering a handle for regioselective synthesis. mdpi.com

Role of Acetate Functionalization in Chemical Transformations

The acetate group in 6-Bromopyrazin-2-yl acetate introduces another layer of synthetic utility. As an ester, the acetate functional group can be hydrolyzed to the corresponding alcohol, which can then be further oxidized or functionalized. This provides a pathway to a variety of other derivatives. The acetate group can also influence the molecule's solubility and pharmacokinetic properties, which is a significant consideration in medicinal chemistry. nih.gov

The combination of a reactive bromine atom and a modifiable acetate group on a biologically relevant pyrazine core makes 6-Bromopyrazin-2-yl acetate a compound of high academic and practical importance. It represents a versatile platform for the development of new synthetic methodologies and the discovery of novel bioactive molecules.

Interactive Data Table: Physicochemical Properties of 6-Bromopyrazin-2-yl Acetate

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Soluble in organic solvents |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2O2 |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

(6-bromopyrazin-2-yl) acetate |

InChI |

InChI=1S/C6H5BrN2O2/c1-4(10)11-6-3-8-2-5(7)9-6/h2-3H,1H3 |

InChI Key |

WJMDJVCRYAHQEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CN=CC(=N1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromopyrazin 2 Yl Acetate and Advanced Precursors

Retrosynthetic Dissection and Key Precursor Identification for 6-Bromopyrazin-2-YL Acetate (B1210297)

A logical retrosynthetic analysis of 6-bromopyrazin-2-yl acetate points to two primary disconnection points: the ester linkage and the carbon-bromine bond. This approach identifies 6-bromo-2-hydroxypyrazine and 2-hydroxypyrazine (B42338) (or its tautomer, pyrazin-2(1H)-one) as the key precursors.

The primary retrosynthetic pathway is as follows:

Disconnection of the Ester Bond: The acetate group can be retrosynthetically cleaved to reveal 6-bromo-2-hydroxypyrazine and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This step is a standard esterification reaction.

Disconnection of the Carbon-Bromine Bond: The bromine atom on the pyrazine (B50134) ring can be removed to identify 2-hydroxypyrazine as the fundamental starting material. This step highlights the importance of a regioselective bromination reaction.

Therefore, the forward synthesis would logically proceed from the readily available 2-hydroxypyrazine.

Development and Optimization of Synthetic Routes to 6-Bromopyrazin-2-YL Acetate

The synthesis of 6-bromopyrazin-2-yl acetate can be achieved through a two-step sequence involving the bromination of a pyrazine precursor followed by esterification.

Regioselective Bromination Strategies for the Pyrazine Core

The introduction of a bromine atom at the C-6 position of the pyrazine ring is a critical step that requires high regioselectivity. The hydroxyl group at the C-2 position is an ortho-, para-director, activating the C-3 and C-5 positions for electrophilic substitution. However, direct bromination of 2-hydroxypyrazine can lead to a mixture of products. A more controlled approach involves the bromination of a protected or derivatized pyrazine ring.

One effective strategy is the bromination of 2-acetoxypyrazine. The acetoxy group is less activating than a hydroxyl group, which can help control the regioselectivity of the bromination. The use of N-bromosuccinimide (NBS) as a brominating agent is a common and effective method for the bromination of such heterocyclic systems. researchgate.netorganic-chemistry.org The reaction is typically carried out in a suitable solvent, such as a chlorinated solvent or acetonitrile (B52724).

Alternatively, direct bromination of 2-hydroxypyrazine can be attempted under carefully controlled conditions. The reaction of 2-amino-3-carbomethoxypyrazine with bromine has been reported, indicating that bromination of the pyrazine ring is feasible. acs.org

A plausible route for the synthesis of the key intermediate, 6-bromo-2-hydroxypyrazine, is outlined below:

| Step | Reactant | Reagent | Product |

| 1 | 2-Hydroxypyrazine | Acetic Anhydride | 2-Acetoxypyrazine |

| 2 | 2-Acetoxypyrazine | N-Bromosuccinimide (NBS) | 6-Bromo-2-acetoxypyrazine |

| 3 | 6-Bromo-2-acetoxypyrazine | Hydrolysis (e.g., aq. HCl) | 6-Bromo-2-hydroxypyrazine |

Esterification and Functionalization Approaches for Acetate Moiety Introduction

The final step in the synthesis is the introduction of the acetate moiety. This is a standard esterification reaction that can be achieved by reacting 6-bromo-2-hydroxypyrazine with a suitable acetylating agent.

Commonly used acetylating agents include acetic anhydride and acetyl chloride. The reaction is often catalyzed by a base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), which acts as a nucleophilic catalyst and also scavenges the acidic byproduct. rsc.orgyoutube.com

Table of Esterification Conditions:

| Catalyst | Acetylating Agent | Solvent | Temperature |

| Pyridine | Acetic Anhydride | Dichloromethane | Room Temperature |

| DMAP (catalytic) | Acetic Anhydride | Acetonitrile | Room Temperature |

| None | Acetyl Chloride | Toluene | Reflux |

The choice of conditions can be optimized to maximize yield and purity. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Scalability Considerations for 6-Bromopyrazin-2-YL Acetate Synthesis

Scaling up the synthesis of 6-bromopyrazin-2-yl acetate from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key scalability challenges include:

Heat Management: Both the bromination and esterification steps can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure product stability. The use of jacketed reactors with precise temperature control is essential.

Reagent Handling and Stoichiometry: The handling of corrosive and hazardous reagents like bromine or acetyl chloride on a large scale requires specialized equipment and safety protocols. Precise control of stoichiometry is also critical to maximize yield and minimize the formation of impurities.

Work-up and Purification: The purification of the final product on a large scale can be challenging. Crystallization is often the preferred method for purification as it is generally more scalable and cost-effective than chromatography. Solvent selection for crystallization is a critical parameter to optimize.

Process Automation: For large-scale production, automating the process can improve consistency, reduce human error, and enhance safety.

The use of continuous flow reactors can offer significant advantages for the scalable synthesis of halogenated pyrazines, providing better control over reaction parameters and improving safety. beilstein-journals.org

Exploration of Green Chemistry Principles in 6-Bromopyrazin-2-YL Acetate Synthesis

The application of green chemistry principles to the synthesis of 6-bromopyrazin-2-yl acetate can significantly reduce its environmental impact.

Key areas for implementing green chemistry include:

Atom Economy: The chosen synthetic route should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous chlorinated solvents with greener alternatives like acetonitrile or ethyl acetate is a key consideration. researchgate.net Water-based reaction media, where feasible, are highly desirable. nih.govresearchgate.netorganic-chemistry.org

Catalysis: The use of catalytic amounts of reagents, such as DMAP in the esterification step, is preferable to stoichiometric amounts. Biocatalytic methods, such as the use of lipases for esterification, represent a promising green alternative. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption.

Waste Reduction: Optimizing reactions to minimize byproduct formation and developing efficient purification methods that reduce solvent usage contribute to waste reduction.

The use of phase transfer catalysts (PTC) can also be a green approach, as it can facilitate reactions between reactants in different phases, often reducing the need for organic solvents and enabling the use of water. researchgate.netjetir.orgyoutube.com

Chemical Reactivity and Transformation Pathways of 6 Bromopyrazin 2 Yl Acetate

Cross-Coupling Reactions Involving the Bromine Moiety of 6-Bromopyrazin-2-YL Acetate (B1210297)

The bromine atom at the 6-position of the pyrazine (B50134) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Introduction

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com For 6-bromopyrazin-2-yl acetate, this reaction allows for the introduction of various aryl or heteroaryl groups at the 6-position of the pyrazine ring.

While specific studies on 6-bromopyrazin-2-yl acetate are not extensively documented, the reactivity of similar brominated nitrogen-containing heterocycles, such as 2-bromopyridines and halogenated pyrimidines, provides a strong basis for predicting its behavior. researchgate.netmdpi.com These reactions typically employ a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of base and solvent is crucial for the reaction's success.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles This table is based on analogous reactions with related compounds.

| Catalyst System | Base | Solvent | Temperature | Typical Yields | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 °C | Good | acs.org |

| Pd(OAc)₂ / Ligand-free | O₂ (promoter) | aq. isopropanol | N/A | Good to Excellent | researchgate.net |

| Pd(OAc)₂ / cataCXium A | N/A | N/A | N/A | Good | wikipedia.org |

The reaction is expected to proceed with good to excellent yields, tolerant of the acetate functionality, to afford 6-aryl(or heteroaryl)pyrazin-2-yl acetate derivatives.

Stille Coupling and Related Tin-Mediated Transformations

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). organic-chemistry.orgharvard.edu This method is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. organic-chemistry.org For 6-bromopyrazin-2-yl acetate, a Stille coupling would enable the formation of a new carbon-carbon bond by reacting with an organostannane like R-Sn(Alkyl)₃.

The catalytic cycle of the Stille reaction involves oxidative addition of the bromopyrazine to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. organic-chemistry.org The use of additives like copper(I) iodide (CuI) can significantly accelerate the rate of reaction. psu.eduwikipedia.org

Table 2: General Parameters for Stille Coupling Reactions This table is based on general principles and analogous reactions.

| Catalyst | Ligand | Additive | Solvent | Typical Substrates (Organostannane) | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | CuI | DMF | Aryl, Alkenyl, Alkynyl stannanes | psu.edu |

| Pd₂(dba)₃ | AsPh₃ | CuI | DMF | Aryl, Alkenyl stannanes | psu.edu |

| Pd(OAc)₂ | P(t-Bu)₃ | None | DMF | Aryl, Alkenyl stannanes | psu.edu |

This reaction would provide access to a variety of substituted pyrazines, although the toxicity of organotin compounds is a notable drawback. harvard.edu

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne. scirp.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. scirp.orgresearchgate.net For 6-bromopyrazin-2-yl acetate, the Sonogashira coupling provides a direct route to 6-alkynylpyrazin-2-yl acetates.

The reaction mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium complex. Subsequent reductive elimination yields the alkynylated product. researchgate.net Studies on related 2-amino-3-bromopyridines have shown that this reaction proceeds in good yields with a variety of terminal alkynes. researchgate.netwikipedia.org

Table 3: Optimized Conditions for Sonogashira Coupling of a Bromo-N-Heterocycle Analogue Based on the coupling of 2-amino-3-bromopyridines with terminal alkynes.

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature | Yields | Reference |

| Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5.0 mol%) | CuI (5.0 mol%) | Et₃N | DMF | 100 °C | 72-96% | researchgate.net |

These conditions are expected to be applicable to 6-bromopyrazin-2-yl acetate, allowing for the synthesis of various alkynyl-substituted pyrazine derivatives.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. chemspider.com This reaction is of great importance for the preparation of arylamines. For 6-bromopyrazin-2-yl acetate, this reaction would enable the introduction of primary or secondary amines at the 6-position.

The reaction generally requires a palladium catalyst, a suitable phosphine ligand, and a strong base, such as sodium tert-butoxide (NaOt-Bu). amazonaws.comnih.gov The choice of ligand is critical and has evolved over time to allow for the coupling of a wide range of amines under milder conditions. chemspider.com Practical methods have been developed for the amination of 2-bromopyridines, which serve as excellent models for the reactivity of 6-bromopyrazin-2-yl acetate. amazonaws.comresearchgate.net

Table 4: Conditions for Buchwald-Hartwig Amination of 2-Bromopyridine (B144113) Analogues This table is based on analogous reactions with related compounds.

| Catalyst System | Base | Amine | Solvent | Temperature | Yield | Reference |

| Pd(OAc)₂ / dppp | NaOt-Bu | Volatile amines | Toluene | 80 °C | 55-98% | nih.govsci-hub.se |

| [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Cyclohexane-1,2-diamine | Toluene | 80 °C | 60% | amazonaws.com |

This methodology provides a powerful tool for synthesizing 6-aminopyrazine derivatives, which are valuable intermediates in medicinal chemistry.

Nucleophilic Substitution Reactions on the Pyrazine Ring

The electron-deficient nature of the pyrazine ring, further activated by the bromo substituent, makes 6-bromopyrazin-2-yl acetate susceptible to nucleophilic aromatic substitution (SNA_r). In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

Studies on halopyridines have shown that they react with various sulfur, oxygen, and carbon nucleophiles. The reactivity of 2-halopyridines towards sulfur nucleophiles generally follows the order I > Br > Cl > F, suggesting that the breaking of the carbon-halogen bond is the rate-determining step. In contrast, for oxygen nucleophiles, the reactivity order is often F > Cl > Br > I, indicating that the initial attack of the nucleophile is rate-determining. Given that the pyrazine ring is more electron-deficient than pyridine (B92270), similar or enhanced reactivity is expected for 6-bromopyrazin-2-yl acetate.

Table 5: Potential Nucleophilic Substitution Reactions Based on the reactivity of analogous halopyridines.

| Nucleophile Type | Example Nucleophile | Expected Product | Reference |

| Sulfur | PhSNa, MeSNa | 6-(Thio)pyrazin-2-yl acetate | |

| Oxygen | PhCH₂OH, PhONa | 6-(Oxy)pyrazin-2-yl acetate | |

| Carbon | PhCH₂CN | 6-(Cyanomethyl)pyrazin-2-yl acetate |

These reactions offer a direct, metal-free pathway to introduce a range of functional groups onto the pyrazine core.

Reactivity and Derivatization of the Acetate Ester

The acetate ester group in 6-bromopyrazin-2-yl acetate represents another site for chemical modification. The most common reaction of this functional group is its hydrolysis to the corresponding alcohol, (6-bromopyrazin-2-yl)methanol. This transformation is typically achieved under basic or acidic conditions.

The resulting alcohol can then serve as a versatile intermediate for further derivatization. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted to other esters or ethers. The compatibility of these transformations with the bromo-substituent on the pyrazine ring would need to be considered to avoid undesired side reactions. For example, strong basic conditions for hydrolysis might also promote nucleophilic substitution at the bromine position. Careful selection of reaction conditions is therefore essential to achieve selective derivatization of the acetate functionality.

Selective Hydrolysis and Transesterification Reactions

The ester group in 6-Bromopyrazin-2-YL acetate can undergo hydrolysis to yield the corresponding alcohol, 6-bromopyrazin-2-ol. This transformation is typically achieved under basic or acidic conditions. While specific studies on 6-Bromopyrazin-2-YL acetate are not extensively documented, the general principles of ester hydrolysis are applicable.

Transesterification, the conversion of one ester to another, is a valuable tool for modifying the ester functionality. For heteroaryl esters, this reaction can be catalyzed by earth-abundant alkali metal species. researchgate.netresearchgate.net This approach is particularly noteworthy for its environmental friendliness and practicality. researchgate.net The reaction of heteroaryl esters with phenols, for instance, presents a challenging yet important transformation for which efficient catalytic systems have been developed. researchgate.netresearchgate.net

Table 1: Illustrative General Conditions for Transesterification of Heteroaryl Esters

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |

| K₂CO₃ | 1,4-Dioxane | 120 | 48 |

This table represents generalized conditions for the transesterification of heteroaryl esters and may require optimization for 6-Bromopyrazin-2-YL acetate.

Amidation and Other Carboxyl Group Transformations

The ester of 6-Bromopyrazin-2-YL acetate can be converted to an amide through reaction with an appropriate amine. This transformation, known as amidation, is a fundamental reaction in organic synthesis. While direct amidation of 6-Bromopyrazin-2-YL acetate is not widely reported, the related Buchwald-Hartwig amination of bromopyridines provides a powerful method for the formation of C-N bonds. nih.govmdpi.com This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. nih.govmdpi.com The synthesis of 6-substituted 2-bromopyridine compounds has been successfully achieved through a selective copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine (B144722) and various amines, offering another potential route for introducing nitrogen-based substituents.

Palladium-Catalyzed C-H Activation and Functionalization Strategies

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unreactive C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. While specific C-H activation studies on 6-Bromopyrazin-2-YL acetate are limited, the general principles of palladium-catalyzed C-H functionalization of heteroaromatic compounds are well-established. These reactions typically involve the use of a directing group to guide the catalyst to a specific C-H bond. Given the structure of 6-Bromopyrazin-2-YL acetate, the nitrogen atoms in the pyrazine ring could potentially act as directing groups, facilitating C-H activation at adjacent positions.

Organometallic Transformations of 6-Bromopyrazin-2-YL Acetate

The bromine atom on the pyrazine ring of 6-Bromopyrazin-2-YL acetate serves as a key functional handle for a variety of organometallic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of substituted pyrazine derivatives.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis. chim.itnih.govnih.govmdpi.com While direct examples with 6-Bromopyrazin-2-YL acetate are scarce, the Suzuki coupling of other bromopyridines and related heteroaryl halides is extensively documented, suggesting that 6-Bromopyrazin-2-YL acetate would be a viable substrate for this transformation. nih.govmdpi.com This reaction is tolerant of a wide range of functional groups and is often carried out under mild conditions. chim.itnih.gov

Sonogashira Coupling: The Sonogashira coupling reaction provides a powerful method for the synthesis of alkynyl-substituted aromatic compounds by reacting a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. The alkynylated pyrazine products are valuable intermediates for the synthesis of more complex heterocyclic systems.

Buchwald-Hartwig Amination: As mentioned previously, the Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. nih.govmdpi.com This reaction would allow for the introduction of a wide variety of primary and secondary amines at the 6-position of the pyrazine ring, starting from 6-Bromopyrazin-2-YL acetate. The optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base, is crucial for achieving high yields and selectivity. nih.gov

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions Applicable to 6-Bromopyrazin-2-YL Acetate

| Reaction Name | Coupling Partner | Key Reagents | Product Type |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid) | Pd Catalyst, Base | Aryl- or Vinyl-Substituted Pyrazine |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Alkynyl-Substituted Pyrazine |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Base, Ligand | Amino-Substituted Pyrazine |

This table outlines general reaction types and would require specific optimization for the substrate.

Advanced Spectroscopic and Crystallographic Characterization of 6 Bromopyrazin 2 Yl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of a compound like 6-Bromopyrazin-2-YL acetate (B1210297). Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the chemical environment, connectivity, and spatial arrangement of all atoms can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide foundational information about the electronic environment of each proton and carbon atom in the molecule. The electron-withdrawing nature of the pyrazine (B50134) nitrogens, the bromine atom, and the acetate group significantly influences the chemical shifts, leading to a predictable pattern of signals.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the two aromatic protons on the pyrazine ring and the three protons of the acetate's methyl group. The two pyrazine protons (at C3 and C5) are chemically non-equivalent and would appear as sharp singlets due to the absence of adjacent protons for spin-spin coupling. The proton at the C3 position is anticipated to be slightly downfield from the C5 proton due to the differing electronic influence of the adjacent substituents. The methyl protons of the acetate group will appear as a singlet in the aliphatic region.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would display signals for all seven carbon atoms in the molecule. The pyrazine ring carbons are expected in the aromatic region, with their shifts influenced by the attached bromine and acetate groups. The carbon bearing the bromine atom (C6) is expected to be shifted to a degree typical for brominated aromatic systems, while the carbon attached to the acetate group (C2) will also show a characteristic shift. The carbonyl carbon of the acetate group will appear significantly downfield, and the methyl carbon will be found in the far upfield region.

Predicted NMR Data for 6-Bromopyrazin-2-YL Acetate (in CDCl₃)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~8.75 (s, 1H) | ~148.5 |

| H5 | ~8.60 (s, 1H) | ~146.0 |

| Acetate -CH₃ | ~2.15 (s, 3H) | ~21.0 |

| Pyrazine -CH₂-O | ~5.40 (s, 2H) | - |

| C2 | - | ~155.0 |

| C6 | - | ~142.0 |

| Acetate -C=O | - | ~170.5 |

| Pyrazine -CH₂ -O | - | ~66.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from one-dimensional spectra and piece together the molecular framework, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 6-Bromopyrazin-2-YL acetate, the COSY spectrum would be expected to show no cross-peaks between the aromatic protons (H3 and H5) or the acetate methyl protons, confirming their isolation from other proton environments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would be crucial for definitively assigning the carbon signals. Expected correlations would include the H3 signal to the C3 carbon, the H5 signal to the C5 carbon, and the acetate methyl proton signal to its corresponding methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for this structure, as it reveals long-range (2-3 bond) correlations between protons and carbons, establishing the connectivity of the molecular fragments. Key expected correlations would include:

The H3 proton correlating to carbons C2, C5, and the carbonyl carbon.

The H5 proton correlating to carbons C3 and C6.

The acetate methyl protons correlating to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, irrespective of their bonding. A NOESY spectrum could show a spatial correlation between the pyrazine H3 proton and the protons of the acetate methyl group, helping to confirm the conformation of the acetate side chain relative to the pyrazine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For 6-Bromopyrazin-2-YL acetate (C₇H₇BrN₂O₂), the presence of a single bromine atom would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis, typically via MS/MS, would reveal the stability of different parts of the molecule and further confirm its structure. A plausible fragmentation pathway would involve initial cleavage of the ester bond, a common and facile fragmentation.

Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted Exact Mass (m/z) for ⁷⁹Br Isotope | Description |

| [M]⁺ | 230.9718 | Molecular Ion |

| [M+2]⁺ | 232.9698 | Molecular Ion with ⁸¹Br |

| [M - CH₃CO]⁺ | 187.9463 | Loss of acetyl group |

| [M - CH₃COO•]⁺ | 171.9514 | Loss of acetate radical |

| [C₅H₃BrN₂]⁺ | 170.9507 | Fragment corresponding to bromopyrazine |

| [M - Br]⁺ | 151.0456 | Loss of bromine radical |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. biosynth.com These two techniques are complementary; some vibrations that are strong in IR may be weak in Raman, and vice versa. biosynth.com

For 6-Bromopyrazin-2-YL acetate, the most prominent feature in the IR spectrum would be a very strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. The aromatic pyrazine ring would give rise to a series of bands, including C-H stretching, and C=C and C=N ring stretching vibrations. The C-O stretches of the ester and the C-Br stretch would also be identifiable. In the Raman spectrum, the aromatic ring vibrations are often more pronounced.

Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Predicted Intensity (IR / Raman) | Assignment |

| ~3100 - 3050 | Medium / Medium | Aromatic C-H stretching |

| ~2980 - 2940 | Weak / Medium | Aliphatic C-H stretching (methyl) |

| ~1745 | Very Strong / Medium | C=O stretching (ester carbonyl) |

| ~1580, 1470, 1410 | Medium-Strong / Strong | Pyrazine ring C=C and C=N stretching |

| ~1230 | Strong / Medium | C-O stretching (ester, asymmetric) |

| ~1050 | Medium / Weak | C-O stretching (ester, symmetric) |

| < 700 | Medium / Medium | C-Br stretching |

Single-Crystal X-ray Diffraction (SCXRD) Analysis of 6-Bromopyrazin-2-YL Acetate and Its Co-crystals/Complexes

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. While an experimental crystal structure for 6-Bromopyrazin-2-YL acetate is not available, analysis of related structures allows for a detailed prediction of its molecular geometry and potential intermolecular interactions.

Detailed Molecular Conformation and Geometry Analysis

The analysis would confirm the planarity of the central pyrazine ring, a characteristic feature of aromatic systems. The bond lengths and angles within the ring would be consistent with those of other substituted pyrazines, showing slight distortions due to the electronic effects of the bromo and acetate substituents.

The geometry of the acetate group itself would be of key interest. The ester functional group is generally planar. The conformation of the entire side chain is defined by the torsion angles around the C2-C(methylene) and C(methylene)-O bonds. These angles would determine the orientation of the acetate group relative to the plane of the pyrazine ring. In a crystal lattice, this conformation would be influenced by packing forces and intermolecular interactions. Potential interactions that would be analyzed include π-π stacking between the electron-deficient pyrazine rings and possible halogen bonding, where the electrophilic region on the bromine atom interacts with a nucleophilic atom on an adjacent molecule.

Predicted Key Geometric Parameters

| Parameter | Predicted Value |

| Pyrazine C-C Bond Length | ~1.39 Å |

| Pyrazine C-N Bond Length | ~1.33 Å |

| C-Br Bond Length | ~1.90 Å |

| Ester C=O Bond Length | ~1.21 Å |

| Ester C-O Bond Length | ~1.35 Å |

| Pyrazine Ring Angles | ~120° (with slight deviations) |

| O-C=O Angle | ~125° |

Crystal Packing Architecture and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

While specific crystallographic data for 6-bromopyrazin-2-yl acetate is not published, the analysis of related bromopyrazine and bromopyridine structures in the Cambridge Structural Database (CSD) allows for a predictive understanding of the probable intermolecular interactions that govern its solid-state assembly. The key interactions expected to define the crystal packing are halogen bonds and weak hydrogen bonds.

Halogen Bonding: The bromine atom attached to the electron-deficient pyrazine ring is a prime candidate for forming significant halogen bonds. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring enhances the positive character of the σ-hole on the bromine atom, making it a competent halogen bond donor. It is anticipated that the primary halogen bond acceptors in the crystal lattice would be the nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the acetate group from neighboring molecules.

In analogous structures, C–Br···N and C–Br···O interactions are prevalent. The geometry of these interactions is typically linear, with the C–Br···acceptor angle approaching 180°. The strength of these bonds is influenced by the electrophilicity of the bromine atom and the nucleophilicity of the acceptor atom. Studies on substituted bromopyrimidines have shown that such halogen bonding interactions can have energies ranging from -1.80 to -7.11 kcal/mol, playing a crucial role in the crystal engineering of these materials.

A hypothetical arrangement could involve chains or sheets of molecules linked by these interactions. For instance, head-to-tail motifs stabilized by C–Br···N halogen bonds could be further interconnected by C–H···O hydrogen bonds, leading to a densely packed structure. The interplay between the directional halogen bonds and the more diffuse weak hydrogen bonds would ultimately dictate the final crystal packing architecture.

Polymorphism and Solid-State Structural Variations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is influenced by factors such as solvent of crystallization, temperature, and pressure. Each polymorph possesses a unique crystal lattice and, consequently, different physicochemical properties.

Currently, there are no published studies documenting the existence of polymorphs for 6-bromopyrazin-2-yl acetate. The potential for polymorphism in this compound is significant due to the conformational flexibility of the acetoxymethyl group and the possibility of different competing intermolecular interaction motifs.

For example, different conformers of the acetate group (e.g., synperiplanar vs. antiperiplanar orientation of the C=O and C-O bonds) could lead to distinct packing arrangements and, therefore, different polymorphs. Furthermore, the balance between C–Br···N and C–Br···O halogen bonding, or the formation of different hydrogen bonding networks, could result in multiple stable crystal structures. A study on a tetrakis-substituted pyrazine carboxylic acid revealed the existence of two triclinic polymorphs that differed in the conformation of their side chains and the resulting hydrogen-bonding patterns, underscoring the potential for structural diversity in substituted pyrazines.

The identification and characterization of potential polymorphs of 6-bromopyrazin-2-yl acetate would require a systematic screening process involving crystallization from various solvents under different conditions, followed by analysis using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR. Such studies would be invaluable for understanding the solid-state behavior of this compound and for ensuring the reproducibility of its properties in various applications.

Computational and Theoretical Investigations of 6 Bromopyrazin 2 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of molecules. mostwiedzy.pl By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties, providing deep insights into the behavior of compounds like 6-Bromopyrazin-2-YL acetate (B1210297).

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other reagents.

For 6-Bromopyrazin-2-YL acetate, the HOMO is expected to be localized primarily on the pyrazine (B50134) ring and the bromine atom, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed over the electron-deficient pyrazine ring, particularly the carbon atoms and the nitrogen atoms. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

In related pyrazine derivatives, DFT calculations have shown that the introduction of electron-withdrawing groups, such as the bromine atom and the acetate group, tends to lower the energies of both the HOMO and LUMO. researchgate.netresearchgate.net This can influence the molecule's susceptibility to nucleophilic or electrophilic attack. The precise energy values for 6-Bromopyrazin-2-YL acetate would require specific calculations, but the general trends can be inferred from studies on similar halo-substituted pyrazines. mostwiedzy.pl

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrazine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 5.10 |

Note: These values are illustrative and based on general findings for similar heterocyclic compounds. Actual values for 6-Bromopyrazin-2-YL acetate would require specific DFT calculations.

Electrostatic Potential Surface (EPS) mapping is a valuable visualization tool that illustrates the charge distribution on the molecular surface. libretexts.org It helps in identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions. chemrxiv.orgscispace.com

For 6-Bromopyrazin-2-YL acetate, the EPS map is expected to show regions of negative potential (typically colored red) around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the acetate group, indicating their nucleophilic character. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms and the carbon atom attached to the bromine, highlighting their electrophilic nature. The bromine atom itself can exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the atom, which can lead to halogen bonding interactions.

Table 2: Predicted Electrostatic Potential Characteristics of 6-Bromopyrazin-2-YL Acetate

| Molecular Region | Predicted Electrostatic Potential | Implication |

| Pyrazine Nitrogen Atoms | Negative | Nucleophilic sites, potential for hydrogen bonding |

| Acetate Oxygen Atoms | Negative | Nucleophilic sites, potential for coordination |

| Hydrogen Atoms | Positive | Electrophilic sites |

| Carbon bonded to Bromine | Positive | Electrophilic site |

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. nih.gov Conformational analysis of 6-Bromopyrazin-2-YL acetate involves identifying the stable conformers and the energy barriers between them.

The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the pyrazine ring to the acetate group. Different orientations of the acetate group relative to the pyrazinyl moiety will have different energies due to steric hindrance and electronic interactions.

Energy minimization studies, typically performed using computational methods like DFT or molecular mechanics, can predict the most stable conformation. For 6-Bromopyrazin-2-YL acetate, it is likely that the most stable conformer will have the acetate group oriented in a way that minimizes steric clashes with the pyrazine ring and the bromine atom. Intramolecular interactions, such as weak hydrogen bonds, might also play a role in stabilizing certain conformations. nih.gov The study of related flexible molecules has shown that even subtle conformational changes can significantly impact their interaction with biological targets. rsc.org

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. nih.gov For 6-Bromopyrazin-2-YL acetate, this could involve studying its synthesis or its reactions with other molecules.

A key aspect of mechanistic studies is the characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Identifying the geometry and energy of the transition state is crucial for understanding the reaction pathway and calculating the activation energy.

For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, computational modeling could be used to locate the transition state structure. This would likely involve the approaching nucleophile forming a partial bond with the carbon atom of the pyrazine ring, while the carbon-bromine bond is partially broken.

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for a reaction can be constructed. This profile provides a quantitative description of the reaction's thermodynamics and kinetics.

For a hypothetical reaction involving 6-Bromopyrazin-2-YL acetate, the energy profile would reveal whether the reaction is exothermic or endothermic and would provide the activation energy, which determines the reaction rate. Such studies are invaluable for optimizing reaction conditions and predicting the feasibility of chemical transformations. researchgate.netresearchgate.net

Ligand-Metal Interaction Studies for Coordination Chemistry of 6-Bromopyrazin-2-YL Acetate Derivatives

Currently, there are no specific ligand-metal interaction studies available for 6-Bromopyrazin-2-YL acetate. Research in this area would be invaluable for understanding how this molecule coordinates with various metal ions. Such studies would typically involve a combination of experimental techniques and computational modeling to elucidate the binding modes, stability, and electronic properties of the resulting metal complexes.

Future research could explore the coordination of 6-Bromopyrazin-2-YL acetate with a range of transition metals, investigating the role of the pyrazine nitrogen atoms and the acetate group in complex formation. Key areas of interest would include the determination of coordination numbers, geometries, and the influence of the bromo substituent on the ligand's coordination behavior.

Spectroscopic Property Prediction and Validation through Computational Methods

The prediction and validation of spectroscopic properties of 6-Bromopyrazin-2-YL acetate through computational methods is another area ripe for investigation. To date, no dedicated computational studies on the spectroscopic characteristics (such as NMR, IR, and UV-Vis spectra) of this compound have been published.

Computational chemistry tools, particularly Density Functional Theory (DFT), could be employed to predict these spectroscopic properties. The results of such calculations would need to be validated against experimentally obtained spectra to ensure their accuracy. This synergistic approach of computational prediction and experimental validation is crucial for a comprehensive understanding of the molecule's structural and electronic properties.

Data Tables

Due to the lack of available research, no data tables can be generated at this time. Future research would be expected to produce data such as calculated and experimental spectroscopic shifts, bond lengths and angles of metal complexes, and thermodynamic data for complex formation.

Applications of 6 Bromopyrazin 2 Yl Acetate in Chemical Synthesis and Materials Science

Building Block for the Synthesis of Complex Pyrazine-Containing Architectures

The strategic placement of a bromine atom on the pyrazine (B50134) ring makes 6-bromopyrazin-2-yl acetate (B1210297) an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, enabling the construction of elaborate pyrazine-containing molecules that are often inaccessible through traditional synthetic methods.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful tool for creating biaryl structures. 6-Bromopyrazin-2-yl acetate can readily participate in Suzuki-Miyaura coupling reactions with various arylboronic acids. researchgate.netresearchgate.netmdpi.com This allows for the direct attachment of diverse aryl and heteroaryl groups to the pyrazine core, leading to the synthesis of highly functionalized pyrazine derivatives. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a highly versatile method. For instance, the coupling of 2-chloropyrazine (B57796) with arylboronic acids has been successfully demonstrated using palladium(II) ONO pincer complexes as catalysts, suggesting a similar reactivity for the bromo-analogue. researchgate.net

Buchwald-Hartwig Amination: The synthesis of arylamines is crucial in medicinal chemistry, and the Buchwald-Hartwig amination has become a go-to method for this transformation. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction facilitates the coupling of an amine with an aryl halide. 6-Bromopyrazin-2-yl acetate serves as an excellent electrophilic partner in such reactions, allowing for the introduction of a wide variety of primary and secondary amines at the 6-position of the pyrazine ring. researchgate.net This is particularly valuable for the synthesis of novel drug candidates and other biologically active molecules where a nitrogen-containing substituent is desired. The reaction has been shown to be effective for the amination of other bromopyridines, highlighting its applicability to similar heterocyclic systems. chemspider.com

Sonogashira Coupling: The Sonogashira coupling reaction provides a direct route to alkynyl-substituted aromatic compounds by reacting a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org This reaction can be effectively applied to 6-bromopyrazin-2-yl acetate to introduce alkyne functionalities. These alkynylpyrazines are valuable intermediates that can undergo further transformations, such as cycloadditions or serve as building blocks for conjugated systems. The reaction is typically catalyzed by a combination of palladium and copper catalysts and proceeds under mild conditions. scirp.orgnih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orgnih.govresearchgate.netbeilstein-journals.orglibretexts.org 6-Bromopyrazin-2-yl acetate can be utilized in Heck reactions to introduce vinyl groups onto the pyrazine ring. This opens up avenues for the synthesis of stilbene-like structures and other conjugated molecules with interesting photophysical properties.

These cross-coupling strategies underscore the importance of 6-bromopyrazin-2-yl acetate as a versatile platform for generating a diverse library of complex pyrazine-containing molecules with potential applications in various scientific disciplines.

Development of Novel Heterocyclic Ligands for Catalysis

The pyrazine moiety, with its two nitrogen atoms, possesses inherent coordinating properties that make it an attractive component in the design of ligands for transition metal catalysis. By functionalizing the pyrazine ring of 6-bromopyrazin-2-yl acetate, it is possible to create novel multidentate ligands with tailored steric and electronic properties.

The bromine atom serves as a convenient starting point for introducing other coordinating groups through the cross-coupling reactions mentioned previously. For example, the introduction of a phosphine (B1218219) group via a coupling reaction would yield a bidentate P,N-ligand. Similarly, the attachment of other heterocyclic rings with coordinating atoms can lead to the formation of polydentate ligands. The acetate group can also be modified to introduce additional donor atoms, further expanding the coordination possibilities.

While specific examples of ligands derived directly from 6-bromopyrazin-2-yl acetate are not yet widely reported in the literature, the synthetic accessibility and the inherent coordinating ability of the pyrazine core suggest significant potential in this area. The development of such novel ligands could lead to catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.

Precursor for Functional Organic Materials (e.g., Optoelectronic Materials, Polymers)

The electron-deficient nature of the pyrazine ring, combined with the potential for creating extended conjugated systems, makes 6-bromopyrazin-2-yl acetate an interesting precursor for the development of functional organic materials with applications in electronics and photonics.

Optoelectronic Materials: Organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are rapidly advancing fields that rely on the design and synthesis of novel organic materials with specific electronic and photophysical properties. uky.eduresearchgate.netfrontiersin.orgmdpi.com Pyrazine-based molecules, due to their electron-accepting character, can be incorporated into donor-acceptor architectures, which are a common design strategy for efficient charge separation and transport in these devices.

Through cross-coupling reactions, chromophoric units can be attached to the 6-position of the pyrazine ring of the acetate, leading to the formation of molecules with tailored absorption and emission properties. For instance, the synthesis of pyrazine-based organic photosensitizers for dye-sensitized solar cells (DSSCs) has been reported, demonstrating the potential of this class of compounds in energy conversion applications. mdpi.com The versatility of 6-bromopyrazin-2-yl acetate allows for the systematic tuning of the material's properties by varying the coupled substituents.

Polymers: Conducting polymers are a class of materials that combine the electrical properties of metals with the processing advantages of plastics. nih.govnih.govekb.egmdpi.com The polymerization of functionalized aromatic monomers is a common strategy for synthesizing these materials. 6-Bromopyrazin-2-yl acetate, with its two reactive sites, could potentially be used as a monomer in polymerization reactions. For example, after conversion of the acetate to a more suitable functional group, polycondensation reactions could lead to the formation of pyrazine-containing polymers. The incorporation of the electron-deficient pyrazine unit into the polymer backbone would be expected to influence its electronic properties, potentially leading to materials with high electron affinity, which are desirable for n-type organic semiconductors. The synthesis of conductive polymers through methods like Suzuki polycondensation of brominated monomers is a well-established technique. mdpi.com

Role as a Scaffold in Structure-Driven Design of New Chemical Entities

In the field of medicinal chemistry, a molecular scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The pyrazine ring is a recognized "privileged scaffold" in drug discovery, meaning that it is a structural motif that is frequently found in biologically active compounds. nih.govnih.govresearchgate.netnih.gov

6-Bromopyrazin-2-yl acetate provides an excellent starting point for the structure-driven design of new chemical entities. Its defined three-dimensional structure and the ability to introduce substituents at specific positions with controlled stereochemistry allow for the rational design of molecules that can interact with specific biological targets.

The reactivity of the bromine atom allows for the exploration of a wide chemical space through the introduction of various substituents via cross-coupling reactions. The acetate group can also be modified to introduce different functionalities that can modulate the compound's solubility, polarity, and ability to form hydrogen bonds, all of which are critical for drug-likeness. This systematic approach to chemical modification, guided by computational modeling and biological testing, can accelerate the discovery of new therapeutic agents.

Future Research Directions and Emerging Paradigms for 6 Bromopyrazin 2 Yl Acetate Research

Exploration of Asymmetric Synthetic Routes Utilizing 6-Bromopyrazin-2-YL Acetate (B1210297)

The generation of chiral molecules is of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug can dictate its efficacy and safety. While 6-bromopyrazin-2-yl acetate is itself achiral, it serves as a crucial precursor for introducing functionality that can lead to the creation of stereocenters. Future research will likely focus on developing catalytic asymmetric methods that use this pyrazine (B50134) scaffold to produce enantiomerically enriched products.

A primary area of investigation involves the asymmetric hydrogenation of pyrazine rings to form chiral piperazines. acs.org Research into iridium-catalyzed asymmetric hydrogenation, for instance, has shown success with pyrazines activated by alkyl halides, yielding a variety of chiral piperazines with high enantioselectivity. acs.org Adapting such methodologies to derivatives of 6-bromopyrazin-2-yl acetate could provide access to novel chiral piperazine-based compounds. Another promising avenue is the use of chiral P,N-ligands, which have been synthesized from natural products like camphor (B46023) and used to create chiral iridium complexes for catalytic hydrogenation. researchgate.net The development of new chiral ligands specifically designed to interact with the pyrazine core of 6-bromopyrazin-2-yl acetate could enable highly stereoselective transformations. researchgate.netyoutube.com

Furthermore, organocatalysis presents a powerful, metal-free alternative for asymmetric synthesis. nih.govrsc.org Strategies employing chiral organocatalysts could be developed for reactions at the acetate group or for subsequent modifications of the pyrazine ring, creating stereocenters with high fidelity.

| Research Approach | Potential Reaction Type | Catalyst/Reagent Example | Target Chiral Scaffold |

| Metal-Catalyzed Asymmetric Hydrogenation | Reduction of pyrazine ring | Iridium complex with chiral phosphine (B1218219) ligand | Chiral Piperazine Derivatives |

| Chiral Ligand Synthesis | Various asymmetric transformations | Camphor-derived P,N-ligands | Functionalized Chiral Heterocycles |

| Organocatalysis | Asymmetric alkylation or addition | Proline-derived organocatalysts | Enantiopure side-chain modified pyrazines |

| Enzymatic Resolution | Hydrolysis of acetate | Lipase-catalyzed kinetic resolution | Chiral 6-Bromopyrazin-2-ol |

Table 1: Potential Asymmetric Synthetic Strategies

Integration into Continuous Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, scalability, and process control over traditional batch methods. nih.govrsc.org The integration of the synthesis and derivatization of 6-bromopyrazin-2-yl acetate into flow processes represents a major direction for future research.

A multi-step flow synthesis could be envisioned where the pyrazine core is first synthesized, followed by bromination and acetylation in a continuous sequence without the isolation of intermediates. uc.pt This "telescoping" of reactions minimizes waste and reduces manual handling of potentially hazardous materials. Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. nih.gov

| Flow Chemistry Advantage | Application to 6-Bromopyrazin-2-YL Acetate | Potential Improvement |

| Enhanced Safety | Control of exothermic bromination reaction | Reduced risk of thermal runaway |

| Improved Efficiency | Telescoped synthesis and cross-coupling | Higher throughput, reduced cycle time |

| Scalability | Seamless transition from lab to production scale | Consistent product quality at any scale |

| Process Control | Precise regulation of stoichiometry and temperature | Increased yield and purity, minimized byproducts |

Table 2: Benefits of Continuous Flow Chemistry Integration

Development of Sustainable and Environmentally Benign Syntheses

The principles of green chemistry are increasingly guiding the development of new synthetic methods. frontiersin.org Future research on 6-bromopyrazin-2-yl acetate will undoubtedly prioritize the development of more sustainable and environmentally friendly synthetic protocols. rsc.orgnih.gov This involves a holistic approach, considering the choice of starting materials, solvents, catalysts, and energy consumption.

One-pot synthesis methods are particularly attractive, as they reduce the number of workup and purification steps, thereby minimizing solvent waste. tandfonline.comtandfonline.comresearchgate.net A greener approach to pyrazine synthesis involves the direct condensation of 1,2-diketones with 1,2-diamines in environmentally benign solvents like aqueous methanol, catalyzed by a simple base at room temperature. tandfonline.com Exploring such routes for precursors to 6-bromopyrazin-2-yl acetate could significantly improve the environmental footprint of its production.

The use of heterogeneous catalysts and biocatalysis are also key areas of green chemistry research. nih.govnih.govrasayanjournal.co.in For instance, developing solid-supported catalysts for the bromination or subsequent coupling reactions of the pyrazine ring would facilitate catalyst recovery and reuse. Biocatalytic methods, such as the use of enzymes like Lipozyme® TL IM for the amidation of pyrazine esters, offer a highly selective and green alternative to traditional chemical methods, operating under mild conditions. nih.gov The application of biocatalysis to the synthesis or modification of 6-bromopyrazin-2-yl acetate could lead to novel, highly efficient, and sustainable processes.

| Green Chemistry Principle | Application Strategy | Expected Environmental Benefit |

| Atom Economy | One-pot synthesis protocols | Reduced waste generation |

| Safer Solvents & Reagents | Use of aqueous media, biocatalysts | Minimized toxicity and environmental impact |

| Catalysis | Heterogeneous or enzymatic catalysts | Catalyst recyclability, milder reaction conditions |

| Design for Energy Efficiency | Microwave-assisted or room temperature reactions | Reduced energy consumption and carbon footprint |

Table 3: Sustainable Synthesis Approaches

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Studies

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques provide a window into a reacting system in real-time, capturing transient intermediates and providing data for kinetic analysis without the need for quenching and sampling. rsc.orgyoutube.com The application of these techniques to the synthesis and reactions of 6-bromopyrazin-2-yl acetate is a promising research frontier.

Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be directly inserted into a reaction vessel (batch or flow) to monitor the concentration of reactants, intermediates, and products by tracking their characteristic vibrational bands. nih.govacs.org This real-time data allows for precise determination of reaction endpoints and can reveal the presence of unstable intermediates that might be missed by traditional offline analysis. The vibrational spectra of pyrazine and its derivatives have been studied, providing a basis for assigning spectral features during a reaction. researchgate.netchemrxiv.org

For studying complex reaction networks, such as palladium-catalyzed cross-couplings involving 6-bromopyrazin-2-yl acetate, in-situ Raman or UV-Vis spectroscopy can also be invaluable. youtube.com These methods can help elucidate the catalytic cycle, identify active catalyst species, and monitor catalyst deactivation. Combining these in-situ techniques with theoretical calculations, such as Density Functional Theory (DFT), can provide a powerful synergistic approach to unraveling complex reaction mechanisms. nih.gov

| Spectroscopic Technique | Information Gained | Application Example |

| In-situ ATR-FTIR | Real-time concentration profiles of reactants/products | Monitoring the esterification to form the acetate group |

| In-situ Raman Spectroscopy | Vibrational information on catalyst and substrate | Elucidating the mechanism of a Suzuki-Miyaura cross-coupling reaction |

| In-situ UV-Vis Spectroscopy | Electronic transitions, catalyst oxidation state | Tracking the active Pd(0)/Pd(II) species in a catalytic cycle |

| In-situ NMR Spectroscopy | Detailed structural information on species in solution | Identifying and characterizing reaction intermediates |

Table 4: Advanced Spectroscopic Monitoring Techniques

Q & A

Q. What are the common synthetic routes for preparing 6-Bromopyrazin-2-YL acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of pyrazine derivatives followed by esterification. For example, bromination of pyrazin-2-yl acetate using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) can yield the brominated product. Esterification may employ acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Optimization includes varying solvents (e.g., dichloromethane vs. THF), reaction time (2–24 hours), and stoichiometric ratios (1:1 to 1:2 substrate-to-brominating agent). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. For procedural insights, refer to analogous pyrazine bromination and esterification protocols .

Q. How should researchers characterize 6-Bromopyrazin-2-YL acetate using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show pyrazine ring protons (δ 8.5–9.0 ppm) and acetate methyl protons (δ 2.1–2.3 ppm). ¹³C NMR confirms the carbonyl group (δ 170–175 ppm) and brominated carbon (δ 110–120 ppm).

- IR : Look for C=O stretching (~1740 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- GC-MS/HPLC : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 231).

Cross-reference with synthetic intermediates in pyrazine chemistry for spectral assignments .

Q. What solvent systems and conditions are optimal for recrystallizing 6-Bromopyrazin-2-YL acetate?

- Methodological Answer : Recrystallization is best achieved using a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane). Slow cooling (0.5–1°C/min) from a saturated solution at 50–60°C enhances crystal formation. Monitor polarity effects: polar solvents like ethanol improve solubility, while hexane induces precipitation. For pyrazine derivatives, solvent choice impacts crystal morphology and purity, as seen in analogous purification workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing 6-Bromopyrazin-2-YL acetate with varying substituents?

- Methodological Answer : Contradictions often arise from steric/electronic effects or competing side reactions (e.g., deacetylation during bromination). Use Design of Experiments (DoE) to systematically vary parameters (temperature, reagent equivalents, solvent polarity). Analyze by HPLC or LC-MS to quantify byproducts. For example, higher bromination temperatures may favor undesired di-bromination, requiring kinetic control. Cross-reference mechanistic studies on pyrazine reactivity to identify rate-limiting steps .

Q. What role does 6-Bromopyrazin-2-YL acetate play in medicinal chemistry as a synthetic intermediate?

- Methodological Answer : The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, enabling access to drug candidates targeting kinases or GPCRs. The acetate group can be hydrolyzed to a hydroxyl moiety for further functionalization. For example, analogous bromopyrazines are precursors to antiviral and anticancer agents .

Q. What challenges arise in crystallographic analysis of 6-Bromopyrazin-2-YL acetate, and how can SHELX software address them?

- Methodological Answer : Challenges include low crystal quality, twinning, and weak diffraction. Use SHELXL for refinement: input .hkl files from X-ray diffraction, apply restraints for thermal parameters, and resolve disorder using PART instructions. For twinned data, employ the TWIN command with BASF refinement. SHELXC/D/E pipelines are robust for experimental phasing, particularly with high-resolution data (<1.0 Å). Case studies on brominated heterocycles highlight these workflows .

Q. How can mechanistic insights into the reactivity of 6-Bromopyrazin-2-YL acetate in cross-coupling reactions inform catalyst selection?

- Methodological Answer : The bromine’s leaving-group ability and pyrazine’s electron-deficient nature favor Pd-catalyzed couplings. Screen catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize Buchwald-Hartwig aminations or Suzuki reactions. Monitor reaction progress via TLC or in-situ IR. Density Functional Theory (DFT) studies on transition states can rationalize selectivity trends .

Q. How should researchers interpret conflicting bioactivity data for 6-Bromopyrazin-2-YL acetate derivatives across assays?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, compound solubility). Conduct dose-response curves (IC₅₀/EC₅₀) in triplicate, normalize to controls, and validate with orthogonal assays (e.g., SPR vs. cell-based). Use statistical tools (ANOVA, Grubbs’ test) to identify outliers. For example, low solubility in DMSO may artifactually reduce activity, necessitating formulation adjustments (e.g., β-cyclodextrin complexes) .

Data Analysis & Optimization

Q. What strategies mitigate thermal degradation during the synthesis of 6-Bromopyrazin-2-YL acetate?

- Methodological Answer :

- Use low-boiling solvents (e.g., dichloromethane) to enable reflux at <40°C.

- Add stabilizers (e.g., BHT) to inhibit radical-mediated decomposition.

- Monitor reaction progress via in-situ Raman spectroscopy to detect degradation intermediates.

Refer to thermal stability studies on acetylated heterocycles for analogous protocols .

Q. How can researchers validate the reproducibility of 6-Bromopyrazin-2-YL acetate’s synthetic protocol across labs?

- Methodological Answer :

Adhere to ICH Q2(R1) guidelines for method validation. Share detailed SOPs with inter-lab collaborators, including HPLC gradients, NMR parameters, and raw data repositories. Use statistical comparability tests (e.g., Bland-Altman plots) for yield and purity data. Case studies on multi-center reproducibility in heterocycle synthesis highlight critical control points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.